molecular formula C17H15F3N2O B2787087 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034569-06-5

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Katalognummer B2787087
CAS-Nummer: 2034569-06-5
Molekulargewicht: 320.315
InChI-Schlüssel: BVTMPPWCPGNWHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as CTB or CTB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. CTB-001 belongs to the class of benzamide compounds and has been found to exhibit high affinity and selectivity for the sigma-1 receptor.

Wirkmechanismus

CTB-001 exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various cellular processes such as calcium signaling, protein synthesis, and cell survival. CTB-001 binding to the sigma-1 receptor modulates these processes, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
CTB-001 has been found to exhibit various biochemical and physiological effects in preclinical studies. CTB-001 has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neurotrophic factor expression. Additionally, CTB-001 has been found to improve mitochondrial function, reduce amyloid beta accumulation, and modulate neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

CTB-001 has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. CTB-001 has high affinity and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, CTB-001 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

CTB-001 has shown promise in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on further elucidating the mechanism of action of CTB-001 and its effects on various cellular processes. Additionally, clinical trials are needed to evaluate the safety and efficacy of CTB-001 in humans. Finally, the development of more potent and selective sigma-1 receptor ligands could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

Synthesemethoden

The synthesis of CTB-001 involves a multi-step process starting with the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(trifluoromethyl)benzylamine to yield the final product, CTB-001.

Wissenschaftliche Forschungsanwendungen

CTB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, CTB-001 has been found to exhibit neuroprotective effects, reduce neuroinflammation, and improve cognitive function.

Eigenschaften

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-9-11-7-13(10-21-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTMPPWCPGNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.